molecular formula C24H22N4O3S B11007040 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B11007040
M. Wt: 446.5 g/mol
InChI Key: UYYBKMZJUZHNFF-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines isoindoloquinazoline and thiazole moieties, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoindoloquinazoline core, followed by the introduction of the thiazole moiety and the propanamide side chain. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions such as specific temperatures and pH levels. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological molecules and its potential as a bioactive compound.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as its role in inhibiting cancer cell growth or reducing inflammation.

Comparison with Similar Compounds

When compared to similar compounds, 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]propanamide stands out due to its unique combination of isoindoloquinazoline and thiazole structures. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C24H22N4O3S/c1-15-14-32-21(26-15)10-12-25-20(29)11-13-27-22-16-6-2-3-7-17(16)24(31)28(22)19-9-5-4-8-18(19)23(27)30/h2-9,14,22H,10-13H2,1H3,(H,25,29)

InChI Key

UYYBKMZJUZHNFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CCNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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